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Compound of Interest

Compound Name: Venadaparib hydrochloride

Cat. No.: B3323697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of

Venadaparib hydrochloride, a potent and selective Poly (ADP-ribose) polymerase (PARP)

inhibitor, in mouse models for preclinical research.[1][2][3][4] Venadaparib specifically targets

PARP-1 and PARP-2 enzymes, which are crucial for DNA single-strand break repair.[1][2][3] By

inhibiting these enzymes, Venadaparib leads to the accumulation of DNA damage and

subsequent synthetic lethality in cancer cells with deficiencies in other DNA repair pathways,

such as those with BRCA1/2 mutations.[5] Preclinical studies have demonstrated its efficacy

and favorable safety profile in various in vivo models.[1][2][3]

Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and efficacy

studies of Venadaparib hydrochloride in mice.

Table 1: Pharmacokinetic Parameters of Venadaparib in Female ICR Mice[1]
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Parameter Intravenous (20 mg/kg) Oral (60 mg/kg)

Tmax (hours) 0.083 (5 minutes) 0.25

Terminal Elimination Half-life

(hours)
0.90 Not Reported

Volume of Distribution at

Steady-State (L/kg)
5.28 Not Applicable

Oral Bioavailability (%) Not Applicable 70.63

Table 2: Efficacy Study Designs of Venadaparib Hydrochloride in Mouse Xenograft Models[1]

Mouse
Model

Tumor Type
Mouse
Strain

Dose Range
(mg/kg)

Administrat
ion Route &
Schedule

Duration

OV_065 PDX

Ovarian

Cancer

(Patient-

Derived)

Athymic

Nude Mice
12.5 - 50

Oral, Once

Daily
63 days

MX-1

Xenograft

Breast

Cancer

BALB/c Nude

Mice
12.5 - 50

Oral, Once

Daily
23 days

CAPAN-1

Xenograft

Pancreatic

Cancer

BALB/c Nude

Mice
50 - 200

Oral, Once

Daily
28 days

Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Venadaparib
Hydrochloride in ICR Mice
This protocol details the methodology for assessing the pharmacokinetic properties of

Venadaparib hydrochloride following intravenous and oral administration in Institute of

Cancer Research (ICR) mice.[1]

Materials:
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Venadaparib hydrochloride

Vehicle (e.g., distilled water for oral solution)

Female ICR mice (6-7 weeks old, 18-22 g)

Standard laboratory equipment for intravenous and oral administration

Blood collection supplies (e.g., heparinized tubes)

Centrifuge

LC/MS-MS system for plasma concentration analysis

Procedure:

Animal Acclimatization: Acclimate female ICR mice to laboratory conditions for at least one

week prior to the study.

Dosing Groups:

Intravenous (IV) Group (n=9): Administer a single 20 mg/kg dose of Venadaparib
hydrochloride via the tail vein.

Oral (PO) Group (n=6): Fast mice overnight before administering a single 60 mg/kg oral

dose of Venadaparib hydrochloride solution. Provide food 4 hours post-dosing.

Blood Collection:

IV Group: Collect blood samples at 5, 10, 15, 30, 60, 120, and 240 minutes post-

administration.

PO Group: Collect blood samples at 15, 30, 60, 120, and 240 minutes post-administration.

Plasma Preparation: Process the collected blood by centrifugation to separate the plasma.

Store plasma samples at -70°C until analysis.
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Bioanalysis: Determine the plasma concentrations of Venadaparib using a validated LC/MS-

MS method.[1]

Data Analysis: Calculate key pharmacokinetic parameters (Tmax, half-life, etc.) using

appropriate software.

Setup

Dosing

Sampling & Processing

Analysis

Acclimate ICR Mice

Fast Oral Group Mice

Administer 20 mg/kg IVAdminister 60 mg/kg Oral

Blood Collection (IV)Blood Collection (PO)
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Click to download full resolution via product page

Workflow for a Pharmacokinetic Study in Mice.

Protocol 2: In Vivo Efficacy Evaluation in Xenograft
Models
This protocol outlines the general procedure for assessing the anti-tumor efficacy of

Venadaparib hydrochloride in various mouse xenograft models. Oral administration at doses

starting from 12.5 mg/kg has shown significant tumor growth reduction.[1][3][6]

Materials:

Venadaparib hydrochloride

Vehicle (e.g., distilled water)

Immunocompromised mice (e.g., Athymic Nude, BALB/c Nude)

Cancer cell lines (e.g., MX-1, CAPAN-1) or patient-derived tumor fragments (e.g., OV_065)

Standard laboratory equipment for tumor implantation and oral gavage

Calipers for tumor measurement

Procedure:

Tumor Implantation: Implant cancer cells or patient-derived tumor fragments subcutaneously

into the flank of the mice.

Tumor Growth and Grouping: Allow tumors to grow to a predetermined size (e.g., 100-200

mm³). Randomize mice into vehicle control and treatment groups.

Drug Administration:

Prepare fresh formulations of Venadaparib hydrochloride in the appropriate vehicle daily.

Administer the designated dose (e.g., 12.5, 50, or 200 mg/kg) orally via gavage, once

daily, for the specified duration (e.g., 23-63 days).[1]
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Administer vehicle to the control group on the same schedule.

Monitoring:

Measure tumor volume and body weight twice weekly.

Monitor the general health and behavior of the mice daily.

Endpoint and Analysis:

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, pharmacodynamics).

Calculate Tumor Growth Inhibition (TGI) to quantify efficacy.
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Workflow for an In Vivo Efficacy Study.

Protocol 3: Pharmacodynamic Assessment of PARP
Inhibition in Tumor Tissues
This protocol is designed to measure the extent of PARP inhibition in tumor tissue following

Venadaparib hydrochloride administration, confirming target engagement in vivo.[1]
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Materials:

Tumor-bearing mice from an efficacy study (e.g., OV_065 PDX model)

Venadaparib hydrochloride

Euthanasia supplies (e.g., CO₂ chamber)

Tissue collection and storage supplies (e.g., cryovials, liquid nitrogen, -70°C freezer)

PARP inhibition assay kit

Procedure:

Dosing: In a satellite group of tumor-bearing mice (e.g., OV_065 PDX model), administer

Venadaparib hydrochloride once daily (e.g., 12.5 mg/kg) for 7 days.[1]

Sample Collection: Euthanize groups of mice (n=4/group) at various time points after the

final dose (e.g., 4, 7, and 24 hours).[1] A vehicle-only control group should also be included.

Tissue Processing: Immediately following euthanasia, collect plasma and tumor samples.

Snap-freeze tumor tissues in liquid nitrogen and store at -70°C.

PARP Inhibition Assay: Homogenize the tumor tissues and measure the levels of poly(ADP-

ribose) (PAR) using a validated assay kit, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of PAR inhibition in the treated groups relative to the

vehicle control group. Studies have shown that a 12.5 mg/kg oral dose can result in over

90% intratumoral PARP inhibition for up to 24 hours.[1][6][7][8]

Mechanism of Action: PARP Inhibition
Venadaparib functions by inhibiting PARP-1 and PARP-2. In cancer cells with deficient

homologous recombination (HR) repair pathways (e.g., BRCA mutations), this inhibition leads

to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell

death—a concept known as synthetic lethality.
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Signaling Pathway of PARP Inhibition by Venadaparib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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